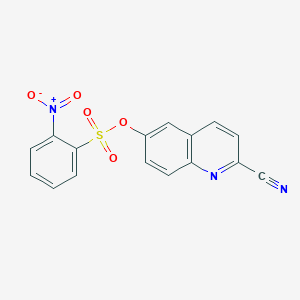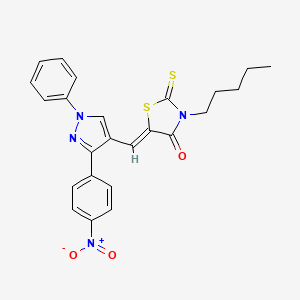
5-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-pentyl-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-pentyl-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a pyrazole ring, a nitrophenyl group, and a thioxothiazolidinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-pentyl-2-thioxothiazolidin-4-one typically involves multiple steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where the pyrazole derivative is treated with a nitrating agent such as nitric acid.
Formation of the Thioxothiazolidinone Moiety: The thioxothiazolidinone moiety is synthesized by reacting a thioamide with a haloketone under basic conditions.
Final Coupling Reaction: The final step involves the coupling of the pyrazole derivative with the thioxothiazolidinone moiety. This is typically achieved through a condensation reaction in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone moiety, leading to the formation of sulfoxides or sulfones.
Reduction: The nitrophenyl group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring and the thioxothiazolidinone moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Anti-inflammatory Properties: It may exhibit anti-inflammatory effects by inhibiting specific enzymes involved in the inflammatory response.
Industry
Dye and Pigment Production: The compound can be used as an intermediate in the synthesis of dyes and pigments due to its chromophoric properties.
Pharmaceuticals: It can serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.
作用機序
The mechanism of action of 5-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-pentyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be due to the inhibition of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.
類似化合物との比較
Similar Compounds
4-Nitrophenyl-1-phenyl-1H-pyrazole: Lacks the thioxothiazolidinone moiety.
3-Pentyl-2-thioxothiazolidin-4-one: Lacks the pyrazole and nitrophenyl groups.
Uniqueness
The uniqueness of 5-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-pentyl-2-thioxothiazolidin-4-one lies in its multi-functional structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. The combination of the pyrazole ring, nitrophenyl group, and thioxothiazolidinone moiety provides a versatile platform for the development of new compounds with enhanced properties.
特性
CAS番号 |
307953-13-5 |
|---|---|
分子式 |
C24H22N4O3S2 |
分子量 |
478.6 g/mol |
IUPAC名 |
(5Z)-5-[[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22N4O3S2/c1-2-3-7-14-26-23(29)21(33-24(26)32)15-18-16-27(19-8-5-4-6-9-19)25-22(18)17-10-12-20(13-11-17)28(30)31/h4-6,8-13,15-16H,2-3,7,14H2,1H3/b21-15- |
InChIキー |
NMUPBMIQCBADJO-QNGOZBTKSA-N |
異性体SMILES |
CCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)/SC1=S |
正規SMILES |
CCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)SC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


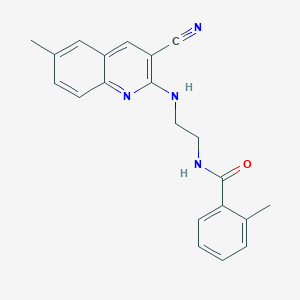

![2-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12884098.png)
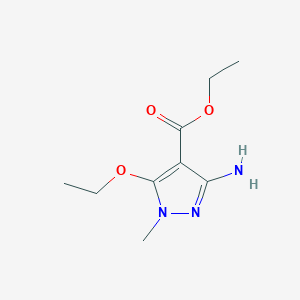
![2-(Carboxy(hydroxy)methyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12884111.png)
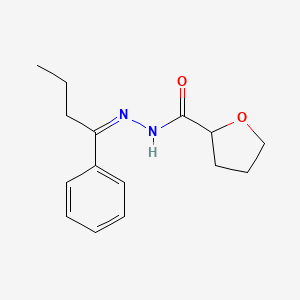
![3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B12884126.png)

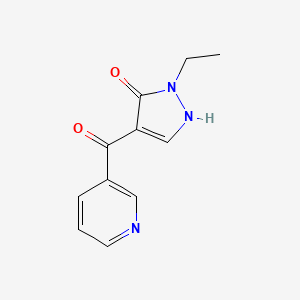
![dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane](/img/structure/B12884143.png)
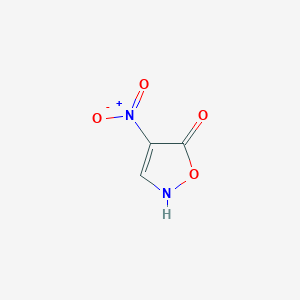
![1-Methyl-2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B12884156.png)

